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Compound of Interest

Compound Name: 2-N-Propyl Pramipexole

Cat. No.: B565638

2-N-Propyl Pramipexole, also known as (S)-2,6-Dipropylamino-4,5,6,7-
tetrahydrobenzothiazole or Pramipexole Impurity B, is a molecule of significant interest in the
pharmaceutical sciences, primarily due to its status as a process-related impurity in the
synthesis of Pramipexole.[1][2][3] Pramipexole is a potent non-ergot dopamine agonist with
high selectivity for the D2 subfamily of dopamine receptors, particularly the D3 receptor
subtype, and is a cornerstone therapy for Parkinson's disease and Restless Legs Syndrome.[4]
[5][6][7][8] Understanding the chemical nature, formation, and analytical detection of 2-N-
Propyl Pramipexole is therefore critical for ensuring the purity, safety, and efficacy of
Pramipexole drug products. This guide provides a comprehensive technical overview of its
chemical structure, properties, and the methodologies employed for its characterization.

Chemical Identity and Molecular Structure

The fundamental identity of 2-N-Propyl Pramipexole is defined by its systematic chemical
name and molecular formula. Unlike its parent compound, Pramipexole, which is mono-
propylated at the 6-amino position, 2-N-Propyl Pramipexole is a di-propylated derivative.[1][6]
This seemingly minor structural modification significantly alters its chemical properties and
necessitates distinct analytical consideration.

Molecular Structure

The structure features a tetrahydrobenzothiazole core, which is characteristic of Pramipexole
and its derivatives. The key distinction is the presence of two propyl groups, one attached to
the amino group at the 2-position of the thiazole ring and the other at the 6-position of the
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saturated cyclohexane ring. The stereochemistry at the 6-position is retained as (S), identical to
the active pharmaceutical ingredient, Pramipexole.[1][2]

Caption: Figure 1: 2D structure of (6S)-2-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-
2,6-diamine.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties for 2-N-Propyl Pramipexole
is provided below. This data is essential for the development of analytical methods, for
understanding its behavior in solution, and for its proper handling and storage.

Property Value Source(s)

(6S)-2-N,6-N-dipropyl-4,5,6,7-
IUPAC Name tetrahydro-1,3-benzothiazole- [1]

2,6-diamine

N-Propylpramipexole,
Pramipexole EP Impurity B,

Synonyms _ _ [11[2][3]
(S)-2,6-Dipropylamino-4,5,6,7-

tetrahydrobenzothiazole

CAS Number 1246815-83-7 [1]121[9]
Molecular Formula C13H23NsS [1112][9]
Molecular Weight 253.41 g/mol [1112119]
Solubility Soluble in Methanol, DMSO [2]
Storage Conditions 2-8 °C [2]

Synthesis and Formation as a Process-Related
Impurity

2-N-Propyl Pramipexole is not typically synthesized as a primary target but rather arises as a
byproduct during the synthesis of Pramipexole. The most common synthetic routes to
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Pramipexole involve the mono-N-alkylation of the crucial intermediate, (S)-2,6-diamino-4,5,6,7-
tetrahydrobenzothiazole, with a propylating agent such as n-propyl bromide.[4][10][11]

The formation of 2-N-Propyl Pramipexole occurs when the propylation reaction proceeds
further than desired, leading to the alkylation of both the primary amino group at the 6-position
and the amino group at the 2-position of the benzothiazole ring. The reaction conditions,
including stoichiometry of the alkylating agent, base, temperature, and reaction time, must be
precisely controlled to minimize this over-alkylation and maximize the yield of Pramipexole.

Pramipexole Synthesis
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Caption: Figure 2: Formation pathway of 2-N-Propyl Pramipexole as a byproduct in

Pramipexole synthesis.

Putative Pharmacological Profile

While extensive pharmacological data for 2-N-Propyl Pramipexole is not publicly available, its
structural similarity to Pramipexole suggests it may also interact with dopamine receptors.
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Pramipexole is a full agonist with high affinity for D2 and D3 dopamine receptors.[5][12][13] The
addition of a second propyl group at the 2-amino position would alter the molecule's polarity,
size, and conformation, which would in turn be expected to modify its receptor binding affinity
and selectivity profile.

Research into other Pramipexole derivatives has shown that modifications to the core structure
can lead to compounds with subnanomolar affinity for the D3 receptor and selectivities greater
than 10,000-fold over D1 and D2 receptors.[14][15] It is plausible that 2-N-Propyl Pramipexole
retains some activity at dopamine receptors, but its specific Ki values, functional agonism or
antagonism, and selectivity profile would require dedicated pharmacological investigation. The
control of this impurity is crucial, as any unintended pharmacological activity could impact the
therapeutic safety and efficacy profile of the final drug product.

Analytical Characterization and Control

As a specified impurity in pharmacopoeias, robust analytical methods are required for the
detection and quantification of 2-N-Propyl Pramipexole in Pramipexole active pharmaceutical
ingredients (API) and finished drug products.[1][2] High-Performance Liquid Chromatography
(HPLC) with UV detection is the most common technique employed for this purpose.[16][17]

Representative Analytical Workflow

The general workflow for impurity profiling involves method development and validation to
ensure the analytical procedure is specific, sensitive, accurate, and precise for its intended
purpose.
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Caption: Figure 3: General workflow for the analysis of 2-N-Propyl Pramipexole impurity by
HPLC.

Experimental Protocol: HPLC Method for Impurity
Profiling

The following is a representative HPLC method synthesized from established procedures for
Pramipexole analysis.[16][18] This protocol is for illustrative purposes and must be fully
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validated for its specific application.

Objective: To separate and quantify 2-N-Propyl Pramipexole from Pramipexole and other
related substances.

1. Materials and Reagents:

o Pramipexole Dihydrochloride Monohydrate Reference Standard and Test Sample

e 2-N-Propyl Pramipexole Reference Standard

e Acetonitrile (HPLC Grade)

e Methanol (HPLC Grade)

o Potassium Dihydrogen Phosphate

o Orthophosphoric Acid

e 1-Octane Sulfonic Acid Sodium Salt (as ion-pairing agent, if needed)

e Deionized Water (18.2 MQ-cm)

2. Chromatographic Conditions:

 Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis
Detector.

e Column: C18, 250 mm x 4.6 mm, 5 um patrticle size (e.g., SymmetryShield, Inertsil ODS-3V).
[16][18]

» Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium
dihydrogen phosphate adjusted to pH 2.7 with phosphoric acid) and an organic modifier
(e.g., acetonitrile).[18]

o Flow Rate: 1.0 mL/min.

e Column Temperature: 30 °C.
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o Detection Wavelength: 264 nm.[18]
e Injection Volume: 20 pL.
3. Standard and Sample Preparation:

o Diluent: A mixture of mobile phase components or as determined during method
development.

o Reference Standard Solution: Accurately weigh and dissolve the 2-N-Propyl Pramipexole
reference standard in diluent to obtain a known concentration (e.g., 1 ug/mL).

o Test Sample Solution: Accurately weigh and dissolve the Pramipexole API or powdered
tablets in diluent to obtain a final concentration of approximately 1 mg/mL.

4. Procedure:
» Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
« Inject the diluent (blank) to ensure no interfering peaks are present.

« Inject the reference standard solution to determine the retention time and response factor for
2-N-Propyl Pramipexole.

* Inject the test sample solution.

« |dentify the 2-N-Propyl Pramipexole peak in the sample chromatogram by comparing its
retention time with that of the reference standard.

o Calculate the amount of 2-N-Propyl Pramipexole in the sample using the peak area and the
response from the known standard (external standard method).

Application in Research and Development

Beyond its role as an impurity, 2-N-Propyl Pramipexole and its isotopically labeled
counterparts serve critical functions in pharmaceutical research.
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o Reference Standard: As a characterized impurity, it is an essential chemical reference
standard for the validation of analytical methods and for routine quality control testing of
Pramipexole.

 Internal Standard: The deuterated analog, 2-N-Propyl Pramipexole-d4, is used as an
internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
bioanalytical methods.[19][20][21] Its use is crucial for the accurate quantification of
Pramipexole in biological matrices like plasma during pharmacokinetic and toxicokinetic
studies, as it corrects for variability in sample preparation and instrument response.[19][20]

Conclusion

2-N-Propyl Pramipexole is a structurally important derivative of the dopamine agonist
Pramipexole. Its primary significance lies in its classification as a process-related impurity, the
control of which is mandated to ensure the quality and safety of Pramipexole-based medicines.
A thorough understanding of its chemical structure, properties, and synthetic origin is
fundamental for chemists to develop manufacturing processes that minimize its formation.
Furthermore, the development and validation of sensitive and specific analytical methods,
predominantly HPLC, are paramount for its monitoring and control within stringent
pharmaceutical specifications. The availability of its pure form as a reference material and its
deuterated analog as an internal standard underpins the robust analytical science required
throughout the drug development lifecycle.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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